N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
The compound N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide features a fused imidazo[2,1-b][1,3]thiazole core substituted with a 3-nitrophenyl group at position 6, a methyl group at position 3, and a carboxamide-linked 3-acetamidophenyl moiety at position 2.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S/c1-12-19(20(28)23-16-7-4-6-15(10-16)22-13(2)27)31-21-24-18(11-25(12)21)14-5-3-8-17(9-14)26(29)30/h3-11H,1-2H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBMZJVUIAHLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC(=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common approach involves the condensation of 2-aminobenzothiazole with appropriate bromo ketones under microwave irradiation . This method is efficient and environmentally friendly, providing rapid access to the desired imidazo[2,1-b][1,3]thiazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the parent compound, each with potentially unique biological activities .
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block for Complex Molecules:
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex derivatives that may exhibit enhanced properties or functionalities. The synthesis typically involves multi-step reactions starting from readily available starting materials, often utilizing microwave irradiation to improve yields and reduce reaction times.
Reactivity and Functionalization:
N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions enable the creation of a diverse range of derivatives that can be tailored for specific applications in research and industry.
Biological Applications
Antimicrobial Properties:
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism of action involves the inhibition of essential bacterial enzymes, which disrupts metabolic pathways critical for bacterial survival. Notably, it has shown effectiveness against Mycobacterium tuberculosis by inhibiting pantothenate synthetase.
Anticancer Activity:
Several studies have reported the anticancer properties of imidazo[2,1-b][1,3]thiazole derivatives. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including murine leukemia and human cervix carcinoma cells. The IC50 values for these compounds often fall within the submicromolar range, indicating potent activity .
Medicinal Chemistry
Potential Therapeutic Agent:
The compound's structure suggests potential as a therapeutic agent for treating diseases such as tuberculosis and certain types of cancer. Its ability to target specific enzymes involved in disease pathways makes it a candidate for further pharmacological development. The exploration of its derivatives may lead to improved efficacy and reduced side effects in clinical applications .
Industrial Applications
Development of New Materials:
In addition to its biological applications, this compound can be utilized in the development of new materials with specific properties. This includes applications in dyes and agrochemicals where its unique chemical structure can impart desired characteristics to the final products .
Data Table: Summary of Applications
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Study on Anticancer Activity: A study involving a series of imidazo derivatives showed that specific substitutions led to enhanced antiproliferative activity against pancreatic ductal adenocarcinoma cells with IC50 values as low as 1.2 nM .
- Antimicrobial Effectiveness: Research demonstrated that compounds within this class inhibited the growth of various bacterial strains by targeting essential metabolic pathways critical for survival, showcasing their potential as new antibiotic agents .
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to the disruption of the biosynthesis of pantothenate, an essential molecule for bacterial survival . Molecular docking and dynamics studies have provided insights into the binding pattern and stability of the protein-ligand complex .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Moieties
N-(3,4-dimethoxyphenyl) Analog
The N-(3,4-dimethoxyphenyl) variant replaces the 3-acetamidophenyl group with a 3,4-dimethoxy-substituted phenyl ring. Methoxy groups increase electron density and may enhance solubility compared to the acetamide group, though this could reduce membrane permeability due to higher polarity .
Pyridinylmethyl Substituents
Compounds like 3-methyl-6-(3-nitrophenyl)-N-[(pyridin-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide (BF24389) feature a pyridinylmethyl group instead of the acetamidophenyl. However, this substitution reduces hydrogen-bond donor capacity (2 H-bond donors vs. 3 in the acetamidophenyl analog) .
Functional Group Modifications
Carboxylic Acid Derivatives
The carboxylic acid analog 3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid (CAS 1131580-31-8) lacks the carboxamide-linked aryl group.
Trifluoromethylated Analogs
Compounds such as N-cyclohexyl-6-(4-nitrophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine incorporate a trifluoromethyl group, enhancing metabolic stability and electronegativity. The CF₃ group’s strong electron-withdrawing effects may improve target affinity in enzyme-binding pockets compared to nitro groups .
Core Structure Variations
Imidazo[2,1-b][1,3,4]thiadiazole Derivatives
Thiadiazole-containing analogs like 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole exhibit altered electronic properties due to the sulfur-rich core. These compounds often show enhanced antimicrobial and antitumor activities compared to imidazothiazoles, though with higher synthetic complexity .
Benzimidazole Hybrids
However, this also increases molecular weight (MW 393.42 vs. 435.46 in C540-0432) and may limit blood-brain barrier penetration .
Key Data Comparison
| Compound Name | Molecular Formula | MW (g/mol) | logP | H-Bond Donors | Polar Surface Area (Ų) | Notable Features |
|---|---|---|---|---|---|---|
| N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide (Target) | C21H17N5O4S | 435.46* | 3.46* | 2 | 89.18* | High polarity, moderate lipophilicity |
| N-(3,4-dimethoxyphenyl) analog | C20H16N4O5S | 424.43 | ~2.8 | 1 | ~95 | Enhanced solubility, reduced permeability |
| 3-methyl-6-(3-nitrophenyl)-N-[(pyridin-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide (BF24389) | C19H15N5O3S | 393.42 | 2.9 | 2 | 98.5 | Basic pyridine, improved aqueous solubility |
| 3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid | C14H9N3O4S | 315.30 | ~1.5 | 1 | 105.6 | High polarity, ionizable carboxyl group |
*Data extrapolated from for the 4-acetamidophenyl isomer.
Biological Activity
N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the imidazo[2,1-b][1,3]thiazole class, characterized by a thiazole ring fused with an imidazole moiety. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H17N5O4S |
| Molecular Weight | 423.45 g/mol |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways critical for microbial survival and cancer cell proliferation. Notably, it has been shown to inhibit pantothenate synthetase in Mycobacterium tuberculosis, disrupting the biosynthesis of pantothenate, which is essential for bacterial growth and survival.
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the submicromolar range against human cervical carcinoma (HeLa) and murine leukemia cells. The compound's mechanism involves modulation of key signaling pathways associated with cell proliferation and apoptosis .
Biological Activity Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity : The compound has demonstrated promising antibacterial properties against Mycobacterium tuberculosis and other pathogens. Its mechanism involves targeting bacterial metabolic pathways essential for growth.
- Anticancer Activity : In vitro studies have shown that the compound exhibits potent antiproliferative effects on various cancer cell lines. For example, it displayed GI50 values ranging from 1.4 to 4.2 µM against a panel of 60 human cancer cell lines .
Case Studies
- Study on Anticancer Properties : A recent study evaluated the cytotoxicity of several imidazo[2,1-b][1,3]thiazole derivatives against pancreatic cancer cells. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .
- Mechanistic Insights : Another study focused on the inhibition of focal adhesion kinase (FAK), a target implicated in cancer metastasis. The compound was shown to inhibit FAK phosphorylation, which is critical for cancer cell migration and invasion .
Q & A
Q. Optimization Strategies :
- Solvent Selection : Acetonitrile improves yield in coupling steps due to its polarity and low nucleophilicity .
- Catalysis : Mercury oxide (HgO) or Lawesson’s reagent aids dehydrosulfurization for heterocyclic ring formation .
- Yield Monitoring : TLC (Silufol UV-254, chloroform:acetone 3:1) ensures reaction progress .
How is structural characterization performed using spectroscopic and crystallographic methods?
Basic Research Focus
Spectroscopic Analysis :
- ¹H/¹³C NMR : Key signals include:
- IR : Stretching vibrations at 1650–1670 cm⁻¹ confirm carbonyl groups (amide C=O) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 384 [M+H]⁺ in ) validate molecular weight .
Q. Crystallography :
- SHELX Refinement : Single-crystal X-ray diffraction (e.g., SHELXL for small-molecule refinement) resolves bond angles and torsional strain in the imidazothiazole core .
What strategies resolve contradictions in crystallographic data or spectral interpretations?
Q. Advanced Research Focus
- Multi-Method Validation : Cross-validate NMR/IR data with X-ray results. For example, used co-crystallization to confirm the coexistence of intermediates .
- Density Functional Theory (DFT) : Computational modeling predicts spectral peaks and compares them with experimental data to resolve ambiguities.
- Twinned Data Handling : SHELXPRO’s twin refinement tools address overlapping reflections in low-symmetry space groups .
How can molecular docking studies be designed to evaluate biological targets?
Q. Advanced Research Focus
Target Selection : Prioritize proteins with known roles in disease pathways (e.g., Glypican-3 for hepatocellular carcinoma, as in ) .
Ligand Preparation : Optimize the compound’s 3D structure using tools like Open Babel, ensuring correct tautomerization and protonation states.
Docking Software : Use AutoDock Vina or GOLD with flexible active-site residues. achieved binding energies <−8.0 kcal/mol for thiadiazole derivatives .
Validation : Compare docking poses with co-crystallized ligands (e.g., PDB: 5XXA for Glypican-3).
What in vitro models are suitable for assessing anti-proliferative activity?
Q. Advanced Research Focus
- Primary Screening : NCI’s 3-cell line (leukemia, lung, melanoma) at 10 µM identifies initial cytotoxicity () .
- Dose-Response Panels : Advanced testing across 60-cell lines (e.g., HepG2 for liver cancer) at five concentrations (10⁻⁴–10⁻⁸ M) calculates log₁₀GI₅₀ values .
- Mechanistic Assays :
- Apoptosis : Flow cytometry with Annexin V/PI staining.
- Cell Cycle : PI staining and FACS analysis for G1/S arrest.
How do electronic effects of substituents influence reactivity and bioactivity?
Q. Advanced Research Focus
- Nitrophenyl Group : Strong electron-withdrawing effect enhances electrophilicity, facilitating nucleophilic attack during synthesis .
- 3-Acetamidophenyl : Electron-donating acetamide improves solubility and hydrogen-bonding capacity, critical for protein interactions .
- SAR Studies : Table below compares analogues from and :
| Substituent | log₁₀GI₅₀ (HepG2) | Docking Score (kcal/mol) |
|---|---|---|
| 3-Nitrophenyl | −7.2 | −8.5 |
| 4-Chlorophenyl | −6.8 | −7.9 |
| 3-Trifluoromethylphenyl | −7.5 | −8.2 |
What analytical challenges arise in purity assessment, and how are they addressed?
Q. Advanced Research Focus
- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) detect trace intermediates. achieved >97% purity via recrystallization in acetic acid .
- Elemental Analysis : Discrepancies >0.4% in C/H/N suggest residual solvents or byproducts .
- TLC vs. HPLC : TLC (Rf = 0.12–0.2 in ) is rapid but less precise than HPLC for polar impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
